Chromium copper oxide (Cr2CuO4)
Description
Structure
2D Structure
Properties
CAS No. |
12018-10-9 |
|---|---|
Molecular Formula |
Cr2CuO4 |
Molecular Weight |
231.54 g/mol |
IUPAC Name |
copper;bis(chromium(3+));tetrakis(oxygen(2-)) |
InChI |
InChI=1S/2Cr.Cu.4O/q2*+3;+2;4*-2 |
InChI Key |
CFQJFBMLIAGCOU-UHFFFAOYSA-N |
Canonical SMILES |
[O].[Cr].[Cu] |
physical_description |
Other Solid |
Origin of Product |
United States |
Preparation Methods
Traditional Calcination Process
The foundational method for synthesizing copper chromite involves the high-temperature decomposition of copper chromate (CuCrO₄). This reaction proceeds via the evolution of oxygen gas, yielding copper chromite and residual copper oxide (CuO) as a by-product. The stoichiometry is represented by:
Key parameters include:
-
Temperature : 350–450°C
-
Atmosphere : Inert or oxidative
This method produces a phase-pure spinel structure but requires post-synthesis purification to eliminate CuO, which can compromise catalytic activity.
Co-Precipitation of Copper and Chromium Oxides
Binary Oxide Calcination
An alternative route involves calcining a stoichiometric mixture of copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃) at elevated temperatures. The reaction is:
Process Optimization
-
Molar ratio : Cu:Cr = 1:2 ensures stoichiometric yield.
-
Calcination duration : 4–6 hours at 600°C to achieve crystallographic homogeneity.
-
Particle size control : Ball milling precursor oxides enhances surface area (15–25 m²/g).
This method bypasses intermediate chromate formation but demands precise temperature control to avoid partial oxidation of Cr³⁺ to Cr⁶⁺.
Modified Precipitation Using Urea
Patent-Enhanced Synthesis
US Patent 3,935,128 discloses a urea-assisted coprecipitation method to improve catalytic performance. The process involves:
Role of Urea
Urea acts as a precipitating agent, slowing nucleation to yield smaller crystallites (20–50 nm) and higher surface areas (30–40 m²/g). It also reduces residual sodium content (<0.1 wt%), enhancing catalytic activity in hydrogenolysis reactions.
Comparative Analysis of Synthetic Methods
Activity and Purity Benchmarking
The table below contrasts catalytic performance across preparation methods using methyl laurate hydrogenolysis as a benchmark:
| Method | Surface Area (m²/g) | CuO Content (wt%) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Thermal decomposition | 15–25 | 8–12 | 65 | 85 |
| Binary oxide calcination | 20–30 | 5–8 | 70 | 88 |
| Urea-assisted | 30–40 | <0.1 | 85 | 95 |
The urea-modified method outperforms others due to its superior surface area and minimal impurity retention.
Post-Synthesis Processing
Acid Washing for By-product Removal
Residual CuO from thermal decomposition is removed via acetic acid extraction:
-
Stirring the crude product in 10% acetic acid for 1 hour.
-
Decanting the supernatant to isolate CuCr₂O₄.
Advanced Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
Oxocopper; oxo-(oxochromiooxy)chromium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It is commonly used as a hydrogenation catalyst.
Substitution: It can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used with this compound include hydrogen for hydrogenation reactions and oxygen for oxidation reactions. The reactions typically occur under high-temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in hydrogenation reactions, oxocopper; oxo-(oxochromiooxy)chromium can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .
Scientific Research Applications
Catalytic Applications
Copper chromite is widely recognized for its catalytic properties, particularly in organic synthesis. Its ability to facilitate various chemical reactions makes it an essential component in many industrial processes.
Hydrogenation Reactions
Copper chromite is primarily used as a catalyst for hydrogenation reactions. It selectively hydrogenates functional groups in both aliphatic and aromatic compounds. For instance, it can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol. Additionally, it plays a crucial role in the hydrogenolysis of cellulose, making it valuable in biomass conversion processes .
Environmental Catalysis
In environmental applications, copper chromite serves as a catalyst for pollution abatement. It is utilized to remove volatile organic compounds (VOCs) and other pollutants from industrial emissions. Its effectiveness in catalyzing the combustion of organic waste contributes to reducing harmful emissions from various sources, including vehicular exhaust .
Material Science Applications
Copper chromite has garnered attention in materials science due to its unique properties.
Ballistic Modifiers
Recent studies indicate that cupric chromite can act as a ballistic modifier when incorporated into solid rocket propellant (SRP) compositions. This application enhances the mechanical properties of propellant strands, leading to tougher formulations and improved performance characteristics under high-stress conditions.
Nanostructures and Energy Storage
Cupric oxide (CuO) nanostructures, closely related to copper chromite, have been explored for their potential in energy storage devices such as batteries and supercapacitors. The unique size-dependent properties of these nanostructures make them promising candidates for future technological applications.
Industrial Hydrogenation Processes
A case study highlighted the use of copper chromite in the hydrogenation of vegetable oils, where it selectively reduced carbonyl groups while maintaining the integrity of other functional groups. This application demonstrates its utility in food processing industries aiming to improve oil stability without compromising quality .
Emission Control Technologies
Another study focused on the implementation of copper chromite catalysts in catalytic converters for automotive applications. The findings indicated significant reductions in CO and unburned hydrocarbon emissions, showcasing the compound's effectiveness in enhancing air quality and compliance with environmental regulations .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Catalysis | Hydrogenation reactions | Selective reduction of functional groups |
| Environmental Remediation | VOC removal from industrial emissions | Reduces harmful pollutants |
| Material Science | Ballistic modifiers in SRPs | Enhances mechanical properties |
| Energy Storage | CuO nanostructures for batteries and supercapacitors | Size-dependent properties for advanced applications |
Mechanism of Action
The mechanism by which oxocopper; oxo-(oxochromiooxy)chromium exerts its effects involves its catalytic properties. It facilitates the transfer of electrons in oxidation and reduction reactions, thereby accelerating the reaction rates. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Structural and Compositional Differences
Copper Chromite (Cu₂Cr₂O₅)
- Structure : Contains alternating Cu²⁺ and Cr³⁺ ions bridged by oxo groups, forming a complex lattice. Despite its name, it lacks the chromite anion (CrO₄²⁻) .
- Synthesis : Prepared via high-temperature reactions between CuO and Cr₂O₃ .
Chromium(III) Oxide (Cr₂O₃)
- Structure : A simple oxide with a corundum-like structure, where Cr³⁺ ions occupy two-thirds of the octahedral sites .
- IUPAC Name : Oxo(oxochromiooxy)chromium .
- Synthesis : Produced by thermal decomposition of chromium(VI) compounds or reduction of dichromates .
Copper(II) Oxide (CuO)
- Structure: Monoclinic lattice with Cu²⁺ ions in a distorted square-planar coordination .
Physicochemical Properties
Spectroscopic and Analytical Data
- Similar studies on Mo=O bonds (e.g., ν(Mo=O) at ~950 cm⁻¹) suggest analogous oxo-metal vibrations . Cr₂O₃ shows Cr-O vibrations at ~615 cm⁻¹ (symmetric) and ~550 cm⁻¹ (asymmetric) .
Thermal Stability :
- Copper chromite decomposes at high temperatures (>300°C), whereas Cr₂O₃ remains stable up to 2,435°C .
Q & A
Q. What established synthesis protocols exist for Oxocopper; oxo-(oxochromiooxy)chromium, and how can purity be verified experimentally?
Methodological Answer: Synthesis typically involves co-precipitation of copper and chromium salts (e.g., Cu(NO₃)₂ and Cr(NO₃)₃) followed by calcination at 300–500°C. Purity is verified via X-ray diffraction (XRD) to confirm the Cu₂Cr₂O₅ phase and energy-dispersive X-ray spectroscopy (EDS) to validate stoichiometry. Thermogravimetric analysis (TGA) can detect residual organic precursors or hydroxides, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities . For reproducibility, document calcination parameters (ramp rate, atmosphere) and equipment specifications (e.g., furnace type) as per .
Q. Which spectroscopic techniques are most effective for characterizing the structural properties of copper chromite?
Methodological Answer:
- XRD : Confirms crystallinity and phase purity by matching peaks to reference patterns (JCPDS 35-0424).
- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states (Cu²⁺, Cr³⁺/Cr⁶⁺) and surface composition.
- Fourier-transform infrared spectroscopy (FTIR) : Detects adsorbed hydroxyl groups or carbonate residues.
- Scanning electron microscopy (SEM) : Visualizes particle morphology and agglomeration.
Cross-validate results with Brunauer-Emmett-Teller (BET) surface area analysis to correlate structure with catalytic activity .
Advanced Research Questions
Q. How do variations in calcination temperature during synthesis affect the catalytic activity of copper chromite in dehydrogenation reactions?
Methodological Answer: Design experiments with calcination temperatures ranging from 300°C to 600°C. Characterize materials using XRD to monitor phase transitions (e.g., CuO/Cr₂O₃ segregation at >500°C). Test catalytic activity in a fixed-bed reactor using a model reaction (e.g., cyclohexanol dehydrogenation). Measure turnover frequency (TOF) and activation energy via Arrhenius plots. Correlate activity with surface oxygen vacancies quantified by XPS or electron paramagnetic resonance (EPR). Use kinetic modeling (e.g., Langmuir-Hinshelwood) to interpret mechanistic changes .
Q. What mechanistic insights can be gained from in-situ spectroscopic analysis of copper chromite under operational conditions?
Q. How should researchers reconcile discrepancies in reported catalytic efficiencies of copper chromite across studies?
Methodological Answer:
- Variable Control : Compare synthesis parameters (precursor salts, calcination duration) and testing conditions (substrate purity, gas flow rates).
- Characterization Consistency : Ensure studies use identical techniques (e.g., same XRD reference database).
- Statistical Analysis : Apply multivariate regression to isolate factors (e.g., Cr/Cu ratio, surface area) influencing activity.
- Framework Application : Use the PICO framework to structure comparisons: Population (catalyst batch), Intervention (synthesis method), Comparison (baseline catalysts), Outcome (TOF, selectivity) .
Experimental Design and Validation
Q. What strategies ensure reproducibility in copper chromite synthesis and testing across laboratories?
Methodological Answer:
- Detailed Protocols : Specify reagent concentrations, mixing speeds, and drying times (e.g., "stirred at 500 rpm for 2 hrs" per ).
- Equipment Calibration : Report furnace temperature profiles and spectrometer resolution settings.
- Reference Catalysts : Include a well-characterized control (e.g., commercial CuCr₂O₄) in activity tests.
- Data Sharing : Deposit raw XRD/TGA files in open repositories (e.g., Zenodo) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
